2-(4-Chlorophenyl)-6-methylbenzoic acid

Vue d'ensemble

Description

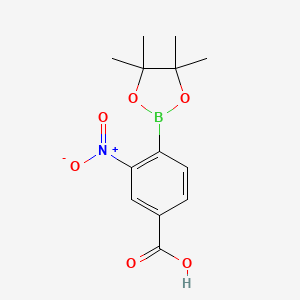

The compound “2-(4-Chlorophenyl)-6-methylbenzoic acid” likely belongs to the class of organic compounds known as benzoic acids. These are aromatic compounds containing a benzene ring which bears at least one carboxyl group .

Molecular Structure Analysis

The molecular structure of a compound like “2-(4-Chlorophenyl)-6-methylbenzoic acid” would likely involve a benzene ring substituted with a carboxyl group and other functional groups . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving “2-(4-Chlorophenyl)-6-methylbenzoic acid” would depend on its functional groups. For instance, the carboxyl group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenyl)-6-methylbenzoic acid” would depend on its molecular structure. For instance, similar compounds like “4-Chlorophenylacetic acid” have a molecular weight of 170.59 g/mol and are solids at room temperature .Applications De Recherche Scientifique

-

Antimicrobial and Antiproliferative Agents

- Field : Pharmacology

- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which has a structure similar to the one you mentioned, has been synthesized and studied for its antimicrobial and anticancer activities .

- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

-

Organic Synthesis

- Field : Organic Chemistry

- Application : trans-2-(4-chlorophenyl)vinylboronic acid, a compound with a structure similar to the one you mentioned, is used in organic synthesis .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes or quantitative data are not provided in the source .

-

Synthesis of Novel Valine-Derived Compounds

- Field : Biochemistry

- Application : The compound 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, which has a structure similar to the one you mentioned, has been used in the synthesis of novel valine-derived compounds .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes or quantitative data are not provided in the source .

-

Anticancer Properties

- Field : Pharmacology

- Application : 4-Chlorophenylacetic acid has been found to possess anticancer properties . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes or quantitative data are not provided in the source .

-

Degradation by Pseudomonas sp. strain CBS3

- Field : Microbiology

- Application : 4-Chlorophenylacetic acid acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes or quantitative data are not provided in the source .

-

Aerobic Degradation of 1,1-dichloro-2,2- bis (4-chlorophenyl)ethane

- Field : Environmental Science

- Application : 4-Chlorophenylacetic acid was used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2- bis (4-chlorophenyl)ethane by Ralstonia eutropha A5 .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes or quantitative data are not provided in the source .

-

Biological Potential of Indole Derivatives

- Field : Pharmacology

- Application : Indole derivatives, which share a similar aromatic structure with the compound you mentioned, have shown a wide range of biological applications. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

-

Carbon and Energy Supplement

- Field : Microbiology

- Application : 4-Chlorophenylacetic acid acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes or quantitative data are not provided in the source .

-

Aerobic Degradation of 1,1-dichloro-2,2- bis (4-chlorophenyl)ethane

- Field : Environmental Science

- Application : 4-Chlorophenylacetic acid was used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2- bis (4-chlorophenyl)ethane by Ralstonia eutropha A5 .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes or quantitative data are not provided in the source .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-3-2-4-12(13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKGRVRUDSVUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689568 | |

| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-6-methylbenzoic acid | |

CAS RN |

1262005-97-9 | |

| Record name | 4′-Chloro-3-methyl[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262005-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

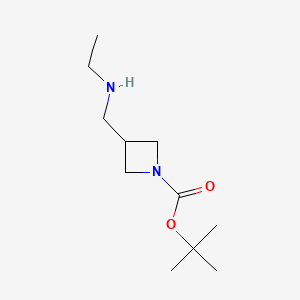

![N',N'-Dimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B595694.png)

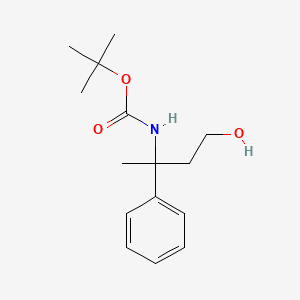

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-](/img/structure/B595696.png)

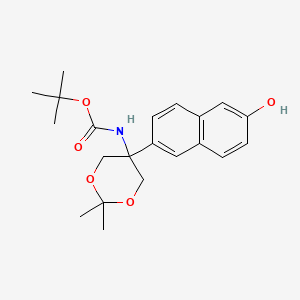

![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)

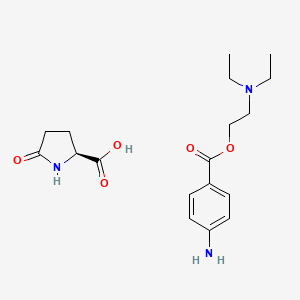

![3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one](/img/structure/B595711.png)

![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)